molecular formula C6H10N2O6S2 B14483988 4-Aminobenzenesulfonamide;sulfuric acid CAS No. 65649-97-0

4-Aminobenzenesulfonamide;sulfuric acid

Cat. No.: B14483988
CAS No.: 65649-97-0
M. Wt: 270.3 g/mol
InChI Key: BCRBVZRKVOEEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobenzenesulfonamide, also known as sulfanilamide, is an organosulfur compound that belongs to the sulfonamide class. It is a white, crystalline solid that is soluble in water. Sulfanilamide has been historically significant as one of the first synthetic antimicrobial agents used to treat bacterial infections. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of aniline with chlorosulfonic acid to form 4-chlorobenzenesulfonyl chloride, which is then treated with ammonia to yield 4-aminobenzenesulfonamide .

Industrial Production Methods

In industrial settings, the production of 4-aminobenzenesulfonamide involves large-scale sulfonation reactions. Aniline is reacted with sulfuric acid or chlorosulfonic acid under controlled conditions to produce the desired sulfonamide. The reaction is typically carried out in a reactor equipped with cooling systems to manage the exothermic nature of the process .

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

4-Aminobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminobenzenesulfonamide involves its role as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfasalazine: Used to treat inflammatory bowel disease.

Uniqueness

4-Aminobenzenesulfonamide is unique due to its historical significance as one of the first synthetic antimicrobial agents. Its simple structure and ease of synthesis have made it a valuable compound in both research and industrial applications .

Properties

CAS No.

65649-97-0

Molecular Formula

C6H10N2O6S2

Molecular Weight

270.3 g/mol

IUPAC Name

4-aminobenzenesulfonamide;sulfuric acid

InChI

InChI=1S/C6H8N2O2S.H2O4S/c7-5-1-3-6(4-2-5)11(8,9)10;1-5(2,3)4/h1-4H,7H2,(H2,8,9,10);(H2,1,2,3,4)

InChI Key

BCRBVZRKVOEEDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.